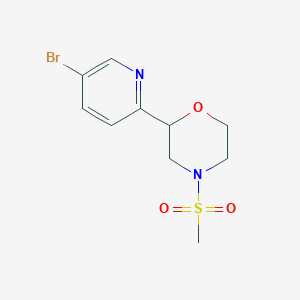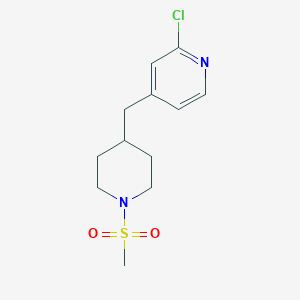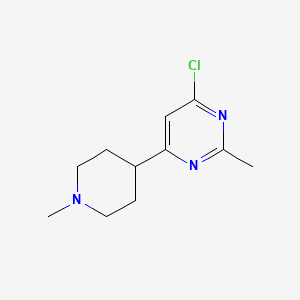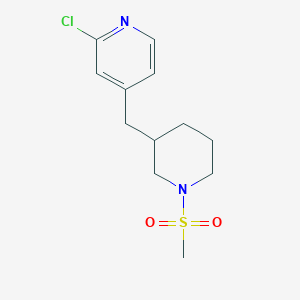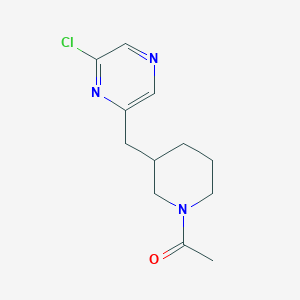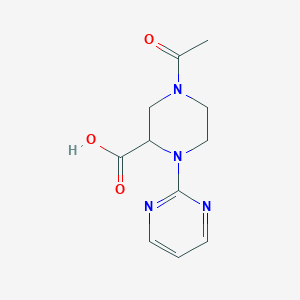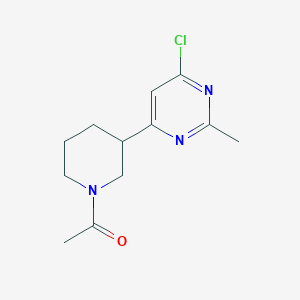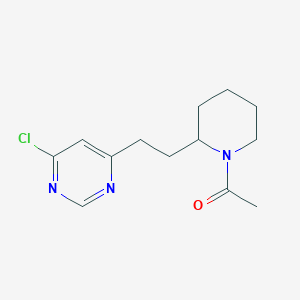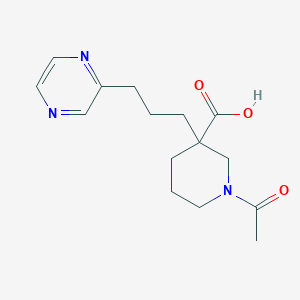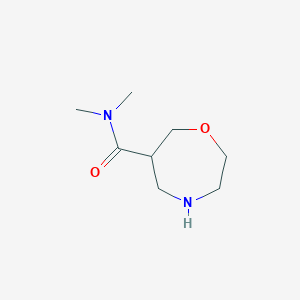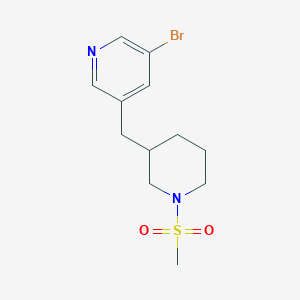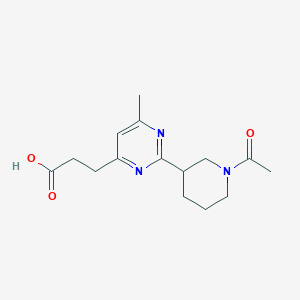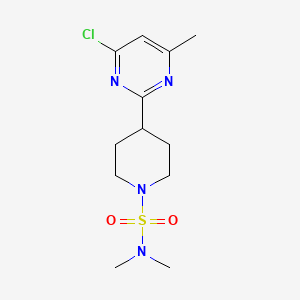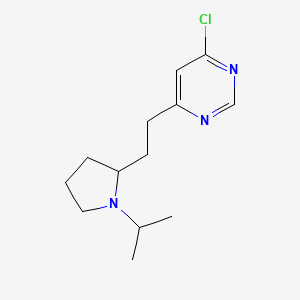
1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Descripción general
Descripción
“1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone” is a chemical compound with the molecular formula C11H14ClN3O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone” is defined by its molecular formula, C11H14ClN3O . The structure includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized using techniques like microwave irradiation, demonstrating the compound's adaptability to different synthesis methods, such as the reaction of piperidine with chloroacetophenone (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectral and Thermal Analysis : Studies include the use of spectroscopic characterization (IR, NMR, MS) and thermal stability analysis using techniques like TGA and DSC (Govindhan et al., 2017).
Biological and Pharmacological Studies
Cytotoxic Studies : The cytotoxicity of the synthesized compound has been evaluated, contributing to an understanding of its potential biological applications (Govindhan et al., 2017).
Antimicrobial Activity : Several derivatives have been tested for their antibacterial activity, highlighting the compound's potential in developing antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Docking Studies : Docking studies help elucidate the interaction of these molecules with biological targets, essential for drug development processes (Govindhan et al., 2017).
Chemical Structure Analysis
Hirshfeld Surface Analysis : This method is used to analyze the intercontacts in the crystal structure of the compound, contributing to a deeper understanding of its chemical structure (Govindhan et al., 2017).
Structural Characterization : Detailed analysis of the molecular structure using techniques like X-ray crystallography provides insights into the compound's chemical properties (Govindhan et al., 2017).
Other Applications
Ethylene Reactivity : The compound's derivatives have been examined for their reactivity with ethylene, suggesting applications in chemical synthesis and industrial processes (Sun et al., 2007).
Catalytic Behavior : Its derivatives have shown potential as catalysts, especially in reactions involving ethylene (Sun et al., 2007).
Propiedades
IUPAC Name |
1-[2-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)15-5-3-2-4-10(15)9-6-13-7-11(12)14-9/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPLJNZKJNTQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



